molecular formula C15H22N2O2 B13275330 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one

Cat. No.: B13275330
M. Wt: 262.35 g/mol
InChI Key: CMVFCAPGNXSBNG-UHFFFAOYSA-N
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Description

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in proteomics research and has been studied for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylpropanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can help in maintaining consistent quality and yield while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as its role in drug development and its effects on various diseases.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
  • 3-Amino-1-(2,6-dimethylmorpholin-4-yl)butan-1-one

Uniqueness

3-Amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one is unique due to its specific structure, which includes a phenyl group attached to the propanone backbone. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-amino-1-(2,6-dimethylmorpholin-4-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)8-14(16)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,16H2,1-2H3

InChI Key

CMVFCAPGNXSBNG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

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